![molecular formula C18H21BrN2O3S B5066324 N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B5066324.png)
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-(4-methylbenzyl)glycinamide
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Description
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-(4-methylbenzyl)glycinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BAY 41-2272 and belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators.
Scientific Research Applications
Antimicrobial Agents
The compound has shown potential in the development of novel antimicrobial agents. Studies have indicated its effectiveness against Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections . This application is crucial in the fight against antibiotic-resistant bacteria.
Antibiofilm Actions
Related to its antimicrobial properties, AKOS000446672 has been evaluated for its ability to disrupt biofilms. Biofilms are protective layers that bacteria form to shield themselves from antibiotics, and breaking them down is a significant step in treating chronic infections .
Antioxidant Activity
The compound has been tested for its antioxidant activity using various assays such as DPPH, ABTS, and ferric reducing power assays. Antioxidants are vital for protecting cells from damage caused by free radicals and are important in the context of aging and chronic diseases .
Alternative Toxicity Testing
AKOS000446672 has been subjected to toxicity testing on freshwater cladoceran Daphnia magna Straus. Such alternative toxicity testing is essential for evaluating the environmental impact of new compounds before they are introduced into the market .
Drug Design
The compound’s structure, featuring a diphenyl sulfone scaffold, is advantageous in drug design. Its molecular framework provides a basis for synthesizing derivatives with potential therapeutic applications .
In Silico Studies
In silico studies concerning the potential antimicrobial effect and toxicity of AKOS000446672 have been performed. These studies are critical for predicting the behavior of compounds and guiding the development of new drugs .
Synthesis of Derivatives
The compound serves as a starting point for the synthesis of various derivatives. These derivatives belong to chemotypes such as N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, and 2-acylamino ketones, which have diverse applications in medicinal chemistry .
Educational Research
While not directly related to its chemical properties, compounds like AKOS000446672 can be used in educational settings to teach advanced organic synthesis techniques, such as the Friedel-Crafts acylation .
properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-ethylamino]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3S/c1-3-21(25(23,24)17-10-8-16(19)9-11-17)13-18(22)20-12-15-6-4-14(2)5-7-15/h4-11H,3,12-13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOIWWONTQPJDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NCC1=CC=C(C=C1)C)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N-(4-methylbenzyl)glycinamide |
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